2-Amino-5-bromo-4-phenylpyrimidine
Overview
Description
2-Amino-5-bromo-4-phenylpyrimidine is a chemical compound with the molecular formula C10H8BrN3. It has a molecular weight of 250.09 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 2-Amino-5-bromo-4-phenylpyrimidine, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-4-phenylpyrimidine can be represented by the SMILES stringNc1nccc(n1)-c2ccccc2
. The InChI key for this compound is UHRHPPKWXSNZLR-UHFFFAOYSA-N
. Chemical Reactions Analysis
Pyrimidines, including 2-Amino-5-bromo-4-phenylpyrimidine, can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another reaction involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-phenylpyrimidine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
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Antitrypanosomal Applications
- Scientific Field : Parasitology
- Summary of Application : 2-Aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense .
- Methods of Application : Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity .
-
Anti-Plasmodial Applications
- Scientific Field : Parasitology
- Summary of Application : 2-Aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of malaria, Plasmodium falciparum NF54 .
- Methods of Application : The same method as mentioned in the antitrypanosomal application .
- Results or Outcomes : Some of the compounds showed excellent antiplasmodial activity .
-
Nonlinear Optical (NLO) Applications
- Scientific Field : Optoelectronics
- Summary of Application : 2-Amino-5-bromopyridinium 4-carboxybutanoate, a derivative of 2-Amino-5-bromo-4-phenylpyrimidine, has been synthesized and optical quality single crystals were grown by solution growth technique . This crystal belongs to orthorhombic system with a noncentrosymmetric space group .
- Methods of Application : The crystal was grown by solution growth technique . Its structure and compositions were confirmed by X-ray diffraction (single and powder) and microanalysis studies .
- Results or Outcomes : The crystal is transparent in the entire visible region of electromagnetic spectrum . The frequency conversion efficiency, dielectric behaviour, mechanical strength and optical strength of the crystal were investigated through various techniques .
-
Charge-Transfer Crystal Applications
- Scientific Field : Optoelectronics
- Summary of Application : A new organic charge transfer (CT) complex of 2-amino 5-bromopyridinium L- tartrate, a derivative of 2-Amino-5-bromo-4-phenylpyrimidine, has been synthesized successfully and single crystals were grown by conventional slow evaporation solution technique (SEST) .
- Methods of Application : Single crystal X-ray diffraction analysis reveals that the crystal crystallized in orthorhombic system with noncentro symmetric space group .
- Results or Outcomes : The crystal is transparent in the entire visible region of electromagnetic spectrum . The NLO characteristics and phase matching ability were explored by powder second harmonic generation studies .
Future Directions
The future directions for research on 2-Amino-5-bromo-4-phenylpyrimidine and similar compounds could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action due to the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies .
properties
IUPAC Name |
5-bromo-4-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUHHAQAUXBQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463069 | |
Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-phenylpyrimidine | |
CAS RN |
85658-55-5 | |
Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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